(1R,2R)-2-(Benzyloxycarbonylamino)cyclohexanol
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Description
(1R,2R)-2-(Benzyloxycarbonylamino)cyclohexanol, also known as 1-benzyloxycarbonyl-2-amino-cyclohexanol, is a synthetic compound commonly used in the laboratory for organic synthesis. It is a versatile reagent that can be used to synthesize a wide range of compounds, including amino acids, peptides, and heterocycles. This compound has a wide range of applications in scientific research, including its use as a catalyst in organic reactions, as a reactant in peptide synthesis, and as a starting material for the synthesis of heterocycles.
Scientific Research Applications
Enantioselective Synthesis
- An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists, has been developed, featuring a key step of iodolactamization to yield a highly functionalized (1R,2S,4S,5S)-tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (Campbell et al., 2009).
Synthesis and Resolution Methods
- A study on the synthesis and resolution of racemic Trans‐2‐(N‐Benzyl)Amino‐1‐Cyclohexanol has been conducted, highlighting the enantiomer separation by sequential use of (R)‐ and (S)‐Mandelic Acid (Schiffers & Bolm, 2008).
Catalytic Applications
- (1R,2R)-N1-n-pentyl, N1-benzyl-1,2-cyclohexanediamine, a novel chiral 1,2-diaminocyclohexane derivative, was synthesized and used as an efficient catalyst in asymmetric aldehyde–ketone or ketone–ketone aldol reactions, yielding products with high yields and excellent enantioselectivity (Xu et al., 2013).
Scalable Preparation
- An improved and efficient process was developed for the green and scalable preparation of optically pure (1R,2R)- and (1S,2S)-trans-2-aminocyclohexanols. This process utilized hot water to promote the aminolysis of cyclohexene oxide by benzylamine (Xue et al., 2014).
Bifunctional Building Blocks
- A practical route was developed for 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, a cyclohexanone-related bifunctional building block, featuring inexpensive starting materials and attainable reaction conditions (Zha et al., 2021).
Inhibitor Synthesis
- A new route was described for homochiral (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol and its 2-benzyl ether derivative, starting from (−)-quinic acid. These compounds are key intermediates in the synthesis of inhibitors for inositol monophosphatase (Schulz & Gani, 1997).
properties
IUPAC Name |
benzyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQLGJJPYSFXPM-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Benzyloxycarbonylamino)cyclohexanol |
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